1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-18-15-22-26-16-19(17-29(22)28-18)9-8-14-25-24(30)27-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,15-17,23H,8-9,14H2,1H3,(H2,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONNMEWDAVDLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea involves multiple stepsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea involves its interaction with specific molecular targets. It acts as an enzymatic inhibitor, potentially affecting various signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit certain enzymes suggests its potential in therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The quinoline group in DMH3 confers specificity for bone morphogenetic protein (BMP) pathways, a feature absent in the target compound . Trifluoromethylphenyl and imidazole groups in Pir-12-5c enhance lipophilicity and receptor-binding affinity, critical for aryl hydrocarbon receptor interactions .
Synthetic Accessibility :
- Urea-linked pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation reactions between amine intermediates and isocyanates or via reductive amination (e.g., as in ). The target compound’s synthesis likely follows similar protocols.
Antifungal Potential: Pyrazolo[1,5-a]pyrimidine derivatives with hydroxyaryl substituents (e.g., 5-(2-hydroxy-4-isopropoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidine) exhibit antifungal activity against phytopathogens . While the target compound lacks hydroxyl groups, its diphenylmethyl moiety may contribute to hydrophobic interactions with fungal membranes.
Biological Activity
1-(Diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 334.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and inflammatory pathways. The pyrazolo[1,5-a]pyrimidine core is known for its ability to inhibit various kinases, including those associated with tumor growth.
Antitumor Activity
Research indicates that compounds similar to 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea exhibit significant antitumor effects. For instance:
- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Compounds with similar structures have shown effective inhibition against this target, leading to reduced cell proliferation in vitro and in vivo .
- Synergistic Effects : Studies have demonstrated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances therapeutic efficacy, particularly in breast cancer cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that pyrazolo[1,5-a]pyrimidines can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study conducted on MDA-MB-231 breast cancer cells demonstrated that the compound significantly inhibited cell growth through apoptosis induction. The mechanism involved the downregulation of survival pathways mediated by ERK and AKT signaling .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and pain response, supporting its potential use as an anti-inflammatory agent .
Data Tables
| Activity | Target/Mechanism | Effect |
|---|---|---|
| Antitumor | BRAF(V600E) | Inhibition of cell proliferation |
| Antitumor | Doxorubicin synergy | Enhanced apoptosis |
| Anti-inflammatory | TNF-alpha and IL-6 | Reduced cytokine production |
| Anti-inflammatory | Macrophage activation | Decreased edema |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
